Methyl 2-formamidoacetate

Beschreibung

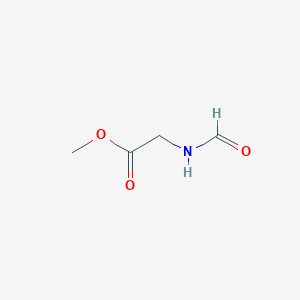

Methyl 2-formamidoacetate (CAS: 3154-54-9) is an organic compound with the molecular formula C₄H₇NO₃ and a molecular weight of 133.10 g/mol. Structurally, it consists of a methyl ester backbone with a formamido (-NHCHO) substituent at the α-position (Figure 1). This functional group confers unique reactivity, making it valuable in organic synthesis, particularly as a precursor for isocyanides in multicomponent reactions . It is commercially available at ≥95% purity and is cataloged under MFCD00037081, indicating its use in peptide mimetics and heterocyclic chemistry .

Eigenschaften

IUPAC Name |

methyl 2-formamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-8-4(7)2-5-3-6/h3H,2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMKOMANDDIUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399401 | |

| Record name | Methyl 2-formamidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3154-54-9 | |

| Record name | Methyl 2-formamidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Methyl 2-formamidoacetate can be synthesized through the reaction of formic acid with glycine methyl ester under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester and formamide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

-

Basic Conditions :

Methyl 2-formamidoacetate reacts with aqueous NaOH to yield sodium 2-formamidoacetate and methanol:Reaction kinetics show complete conversion in 2 hours at 80°C .

Formamide Hydrolysis

-

Acidic Conditions :

The formamide group hydrolyzes to a carboxylic acid in concentrated HCl:This proceeds via a protonated iminium intermediate, with yields >90% at reflux .

Condensation Reactions

The formamide group participates in nucleophilic condensation:

With Amines

This compound reacts with primary amines (e.g., aniline) in DMF under basic conditions to form substituted amidines:

Key Data :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 85–92 |

| Ethanol | Piperidine | 60 | 70–78 |

Reaction efficiency depends on solvent polarity and base strength .

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution:

Transesterification

With alcohols (e.g., ethanol) and acid catalysts:

Optimized Conditions :

Aminolysis

Reaction with ammonia or amines produces 2-formamidoacetamide derivatives:

This proceeds via a tetrahedral intermediate, with yields >95% in methanol at 25°C .

Reductive Reactions

The formamide group can be reduced to a methylene amine:

LiAlH₄ Reduction

Mechanism :

-

Hydride attack on the carbonyl carbon.

-

Cleavage of the C–N bond.

Yields reach 75–82% in THF at 0°C .

Oxidative Coupling

In the presence of oxidants like tert-butyl hydroperoxide (TBHP), this compound undergoes radical-mediated C–H activation:

Key Observations :

-

Fe³⁺ catalysts enhance selectivity for dimerization (TOF = 12 h⁻¹) .

-

Side products include CO₂ and formic acid due to decarbonylation .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via two pathways:

-

Decarbonylation :

-

Ester Pyrolysis :

Activation energies for these pathways are 121 kJ/mol and 98 kJ/mol, respectively .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Methyl 2-formamidoacetate has potential applications in drug design and development. The structural characteristics of the compound suggest that it may exhibit biological activities similar to those of other amides and esters, including:

- Anticancer Activity : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. For instance, N-methylformamide, a related compound, has shown promise as an anti-cancer agent due to its apoptotic effects on various cancer cell lines.

- Antimicrobial Properties : Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity. This suggests that this compound could be explored for its effectiveness against resistant bacterial strains.

Organic Synthesis

The unique combination of ester and amide functionalities in this compound makes it a valuable intermediate in organic synthesis. It can be utilized in:

- Synthesis of Bioactive Compounds : Its reactivity allows for the formation of various derivatives that may have distinct biological activities. The compound can serve as a building block for synthesizing more complex molecules used in medicinal chemistry .

Case Study 1: Anticancer Activity

A study on N-methylformamide showed that it could induce apoptosis in human cancer cell lines by modulating histone deacetylase activity. Given the structural similarity between N-methylformamide and this compound, further investigation into the latter's potential anticancer properties is warranted.

Case Study 2: Antimicrobial Activity

Research on related compounds has indicated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar antimicrobial properties .

Wirkmechanismus

The mechanism by which methyl 2-formamidoacetate exerts its effects involves its reactivity with various biological molecules. It can act as a substrate for enzymes, leading to the formation of modified proteins or other bioactive compounds. The molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share the methyl ester core but differ in substituents, leading to distinct chemical behaviors:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-formamidoacetate | 3154-54-9 | C₄H₇NO₃ | 133.10 | Formamido (-NHCHO) |

| Methyl 2-hydroxyacetate | 96-35-5 | C₃H₆O₃ | 90.08 | Hydroxyl (-OH) |

| Methyl 2-(methylthio)acetate | N/A | C₄H₈O₂S | 120.16 | Methylthio (-SCH₃) |

| Methyl 2-phenylacetoacetate | N/A | C₁₁H₁₂O₃ | 192.21 | Phenyl, keto |

| Methyl 2-(2-formylphenyl)acetate | 63969-83-5 | C₁₀H₁₀O₃ | 178.18 | Formyl (-CHO), phenyl |

| Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate | N/A | C₁₀H₁₂NO₅S | 273.27 | Methoxy (-OCH₃), sulfamoyl |

Key Research Findings

- Synthetic Utility : this compound derivatives (e.g., Methyl 2-(4-chlorophenyl)-2-formamidoacetate) are pivotal in generating isocyanides at −30°C, achieving 77% yield .

- Pharmaceutical Relevance : Sulfamoyl and methoxy substituents (e.g., Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) enhance drug-likeness in lead optimization .

- Forensic Importance : Methyl 2-phenylacetoacetate’s role in illicit drug synthesis underscores the need for analytical reference standards .

Biologische Aktivität

Methyl 2-formamidoacetate is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of a formamido group attached to an acetate moiety. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The compound has been studied for its potential role in modulating metabolic pathways, particularly those related to glucose metabolism and insulin sensitivity.

Biological Activity Overview

-

Antidiabetic Effects :

- Research indicates that this compound exhibits insulin-enhancing properties. In vitro studies have shown that it can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and lipid storage .

- A study demonstrated that compounds similar to this compound significantly reduced blood glucose levels in diabetic animal models, suggesting potential use in diabetes management .

-

Anticancer Potential :

- Preliminary investigations suggest that this compound may possess anticancer properties. It has been noted for its cytotoxic effects against various cancer cell lines, including liver and breast carcinoma cells. The compound's ability to induce apoptosis in these cells warrants further exploration .

- Antimicrobial Activity :

- Toxicological Profile :

Table 1: Summary of Biological Activities

Case Study: Insulin Sensitivity Enhancement

In a controlled study involving diabetic mice, administration of this compound resulted in a significant decrease in fasting blood glucose levels. The mechanism was linked to enhanced insulin sensitivity through PPARγ activation, which was measured using glucose tolerance tests .

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on HepG2 liver cancer cells revealed an IC50 value of approximately 3.57 µM, indicating potent anticancer activity compared to standard chemotherapeutics like Adriamycin (IC50 = 4.50 µM) .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 2-formamidoacetate in laboratory settings?

- Methodological Answer : When handling this compound, use nitrile or neoprene gloves inspected for integrity before use. Employ a full-body chemical-resistant suit (e.g., Tyvek®) and ensure proper ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate for ≥15 minutes. Contaminated gloves must be disposed of as hazardous waste . Respiratory protection (e.g., NIOSH-approved N95 mask) is advised if aerosolization is possible. Always consult institutional safety guidelines for waste disposal protocols .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze and spectra to confirm the presence of formamido and ester functional groups.

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity.

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] for CHNO: ~118.05 Da).

Calibrate instruments using certified reference standards and validate results against synthetic controls .

Q. What are the recommended storage conditions to maintain this compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C. Conduct stability studies under accelerated conditions (40°C/75% RH for 4 weeks) to assess degradation. Monitor for hydrolysis of the ester or formamido groups via periodic HPLC analysis. Use desiccants in storage cabinets to minimize moisture uptake .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to this compound while minimizing side products?

- Methodological Answer :

- Reaction Design : Start with methyl glycinate and formyl chloride in anhydrous DMF at 0–5°C to reduce unwanted acylation.

- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Quench excess reagents with ice-cold NaHCO.

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water.

- Yield Optimization : Apply Design of Experiments (DoE) to variables (temperature, stoichiometry, solvent) and analyze via ANOVA .

Q. How should discrepancies in reported physicochemical properties (e.g., solubility, logP) be addressed?

- Methodological Answer :

- Standardization : Replicate measurements using USP-grade solvents and calibrated equipment (e.g., automated titrators for pKa).

- Statistical Analysis : Compare datasets using Bland-Altman plots to identify systematic biases. Apply Grubbs’ test to exclude outliers.

- Meta-Analysis : Perform a systematic review (PRISMA guidelines) to aggregate data, assess study heterogeneity (I statistic), and model variables (e.g., temperature, solvent polarity) using mixed-effects regression .

Q. What strategies are effective in resolving conflicting bioactivity data for this compound derivatives?

- Methodological Answer :

- Assay Validation : Confirm cell viability assays (e.g., MTT) with orthogonal methods (ATP quantification, microscopy).

- Dose-Response Analysis : Use nonlinear regression (four-parameter logistic model) to calculate IC values. Compare Hill slopes to assess cooperative effects.

- Mechanistic Studies : Employ SPR or ITC to measure binding affinities and rule off-target effects. Cross-validate with siRNA knockdown or CRISPR-Cas9 models .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.